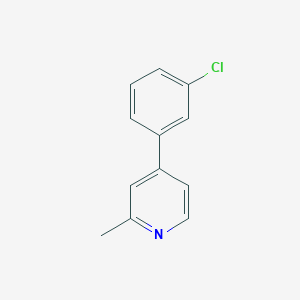

4-(3-Chlorophenyl)-2-methylpyridine

Description

Properties

CAS No. |

4385-84-6 |

|---|---|

Molecular Formula |

C12H10ClN |

Molecular Weight |

203.67 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-7-11(5-6-14-9)10-3-2-4-12(13)8-10/h2-8H,1H3 |

InChI Key |

CEZXUGDAKIFYOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely used method for introducing the 3-chlorophenyl group to the pyridine ring. A typical protocol involves reacting 4-bromo-2-methylpyridine with 3-chlorophenylboronic acid under palladium catalysis.

Reaction Conditions :

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 80°C, 12 hours

- Yield: 82–88%

The reaction proceeds via oxidative addition of the bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. This method’s efficiency stems from the commercial availability of 4-bromo-2-methylpyridine and mild conditions that preserve the methyl group’s integrity.

Negishi Coupling

For substrates sensitive to aqueous conditions, the Negishi coupling employs organozinc reagents. 4-Iodo-2-methylpyridine reacts with (3-chlorophenyl)zinc chloride in the presence of PdCl₂(dppf):

Reaction Conditions :

This method avoids boronic acid handling but requires strict anhydrous conditions, limiting its industrial adoption.

Cyclocondensation Strategies

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis constructs the pyridine ring from β-keto esters and ammonia. For 4-(3-chlorophenyl)-2-methylpyridine, ethyl 3-chlorobenzoylacetate and methylacetoacetate condense with ammonium acetate:

Reaction Conditions :

- Reagents: Ethyl 3-chlorobenzoylacetate, methylacetoacetate, NH₄OAc

- Solvent: Ethanol

- Temperature: Reflux, 18 hours

- Yield: 65–70%

The intermediate dihydropyridine undergoes oxidation (e.g., HNO₃) to aromatize the ring. While cost-effective, this method produces regioisomers requiring chromatographic separation.

Kröhnke Pyridine Synthesis

The Kröhnke approach uses α,β-unsaturated ketones and enaminones. 3-Chlorobenzaldehyde reacts with methyl vinyl ketone to form a chalcone, which cyclizes with ammonium acetate:

Reaction Conditions :

This route offers modularity but suffers from low atom economy due to stoichiometric acetic acid usage.

Nucleophilic Aromatic Substitution

Direct substitution on preformed pyridines is challenging due to the ring’s electron-deficient nature. However, 4-fluoro-2-methylpyridine undergoes SNAr with 3-chlorophenol under strongly basic conditions:

Reaction Conditions :

- Substrate: 4-Fluoro-2-methylpyridine

- Nucleophile: 3-Chlorophenol (1.2 equiv)

- Base: KOtBu (3 equiv)

- Solvent: DMF, 100°C, 24 hours

- Yield: 55–60%

This method is limited by the scarcity of 4-fluoro-2-methylpyridine precursors and competing side reactions.

Metal-Mediated Coupling Reactions

Ullmann Coupling

Copper-mediated coupling between 4-iodo-2-methylpyridine and 3-chlorophenylboronic acid provides a Pd-free alternative:

Reaction Conditions :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: Cs₂CO₃

- Solvent: DMSO, 110°C, 24 hours

- Yield: 50–55%

Though avoiding precious metals, the long reaction time and moderate yield hinder scalability.

Electrochemical C–H Arylation

Recent advances utilize electrochemical activation to couple 2-methylpyridine with 3-chlorophenyl diazonium salts:

Reaction Conditions :

- Electrolyte: TBAPF₆ in acetonitrile

- Electrodes: Graphite anode, Pt cathode

- Potential: +1.2 V vs. Ag/AgCl

- Yield: 70–75%

This method eliminates metal catalysts and reduces waste, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 82–88 | 80 | Pd(PPh₃)₄ | High |

| Hantzsch Synthesis | 65–70 | 100 | None | Moderate |

| Ullmann Coupling | 50–55 | 110 | CuI | Low |

| Electrochemical | 70–75 | 25 | None | Emerging |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Chloro(4-chlorophenyl)methyl)pyridine is an organic compound with the molecular formula . It is a pyridine derivative with a chloro-substituted phenyl group attached to the pyridine ring. The compound has various scientific research applications, including uses as an intermediate in organic synthesis, in medicinal chemistry for anti-inflammatory and anticancer agents, and in material science for synthesizing polymers and advanced materials.

Properties

- IUPAC Name: 2-[chloro-(4-chlorophenyl)methyl]pyridine

- Molecular Formula:

- Molecular Weight: 238.11 g/mol

- CAS No.: 142404-69-1

- InChI: InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H

- InChI Key: JJOZASAAOCISAR-UHFFFAOYSA-N

- Canonical SMILES: C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl

Chemical Reactions

2-(Chloro(4-chlorophenyl)methyl)pyridine can undergo nucleophilic substitution, oxidation, and reduction reactions.

- Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles like amines or thiols, using reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

- Oxidation: Oxidation can form corresponding pyridine N-oxides, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding dechlorinated products, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Scientific Research Applications

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: It is investigated as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents. The compound's ability to modulate enzyme activity suggests potential therapeutic use where enzyme inhibition is beneficial, such as in treating metabolic disorders or certain cancers.

- Material Science: It is used in synthesizing polymers and advanced materials with specific properties.

The compound has a chloro-substituted phenyl group, enhancing its binding affinity to biological targets like enzymes and receptors. It may inhibit certain enzymes by forming stable complexes, affecting cellular processes.

- Antimicrobial Activity: Pyridine derivatives exhibit antimicrobial activity. For example, related compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition: The compound's ability to modulate enzyme activity suggests it may be useful as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Safety and Hazards

2-(Chloro(4-chlorophenyl)methyl)pyridine may be hazardous . It is classified with the following GHS classifications :

- Acute Toxicity: Toxic if swallowed

- Eye Damage: Causes serious eye damage

- Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure

- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Halogen Effects : Chlorine at the phenyl ring (as in 4-(3-Chlorophenyl)-2-methylpyridine) increases molecular weight and lipophilicity compared to methoxy or methyl substituents. Bromine or iodine further elevates molecular weight and may enhance biological activity .

- Functional Group Impact: Methoxy groups (e.g., 4-Chloro-3-methoxy-2-methylpyridine) introduce polarity, lowering boiling points compared to nonpolar methyl or chloromethyl analogs .

- Spectral Signatures : IR spectra of analogs show characteristic peaks for -CN (2198 cm⁻¹) and C=O (1670 cm⁻¹), aiding structural identification .

Physical and Chemical Properties

- Melting Points: Derivatives with nitro (-NO₂) or bromine substituents exhibit higher melting points (e.g., 287°C) due to increased intermolecular interactions .

- Boiling Points : 4-(Chloromethyl)-2-methylpyridine has a boiling point of 218°C, typical for chlorinated pyridines .

- Solubility : The 3-chlorophenyl group reduces aqueous solubility compared to hydroxyl or methoxy-substituted analogs .

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Chlorophenyl)-2-methylpyridine to improve yield and purity?

- Methodological Answer : Optimization involves selecting solvent systems (e.g., dichloromethane for improved solubility) and base catalysts (e.g., NaOH) to enhance reaction efficiency. Stepwise purification using column chromatography and recrystallization can improve purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. For example, highlights the use of dichloromethane and NaOH in analogous pyridine syntheses, achieving 99% purity after washing and filtration . Adjusting stoichiometric ratios of reactants (e.g., halogenated intermediates) and controlling temperature gradients (e.g., room temperature for sensitive steps) are critical .

Q. What analytical techniques are recommended for characterizing the structural conformation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute stereochemistry and bond angles, as demonstrated in crystallographic studies of pyridine derivatives (e.g., used this to confirm molecular conformation in related compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing methyl and chlorophenyl groups). 2D NMR (COSY, NOESY) clarifies spatial interactions.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- FT-IR : Validates functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (e.g., IC₅₀ values) across studies. highlights stress-related bioactivity in animal models, which requires rigorous dose-response validation .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For instance, chiral derivatives (e.g., TT001/TT002 in ) may exhibit divergent activities due to stereoselective metabolism .

- Computational Modeling : Perform molecular docking to compare binding affinities across reported targets (e.g., enzymes vs. receptors).

Q. What strategies are effective in identifying and characterizing synthetic byproducts during the preparation of this compound?

- Methodological Answer :

- HPLC-MS Coupling : Detect low-abundance byproducts (e.g., lists impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine, which require chromatographic separation) .

- Isotopic Labeling : Track reaction pathways to identify unintended side reactions (e.g., alkylation at alternate positions).

- Thermogravimetric Analysis (TGA) : Monitor thermal stability of intermediates to prevent decomposition.

Q. How to design experiments to investigate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assess bioactivity changes. emphasizes the role of the 3-chlorophenyl group in enhancing target binding .

- Pharmacophore Mapping : Use X-ray or cryo-EM structures to identify critical interactions (e.g., halogen bonding with active-site residues).

- In Vitro/In Vivo Correlation : Test derivatives in cell-based assays (e.g., kinase inhibition) followed by rodent models to validate efficacy-toxicity ratios.

Q. What methodologies address environmental and safety concerns during large-scale laboratory synthesis of this compound?

- Methodological Answer :

- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated solvents) for specialized disposal, as emphasized in and .

- Green Chemistry Principles : Substitute toxic reagents (e.g., replace dichloromethane with ethyl acetate) and employ catalytic processes to reduce waste.

- Occupational Safety : Implement fume hoods and PPE protocols aligned with H302/H315 hazard codes () .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Perform kinetic assays across a pH range (2–12) to map degradation pathways. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of protonation/deprotonation.

- Quantum Mechanical Calculations : Predict pKa values and reactive sites (e.g., methyl group vs. pyridine nitrogen) using DFT simulations.

- Cross-Validation : Compare results with structurally similar compounds (e.g., ’s benzamide derivatives, which show pH-dependent stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.